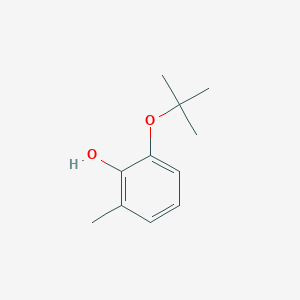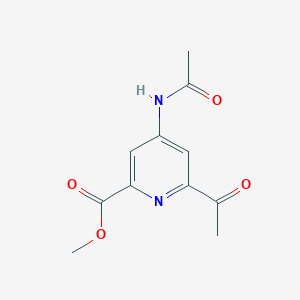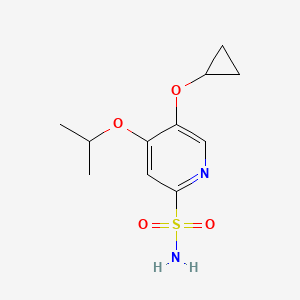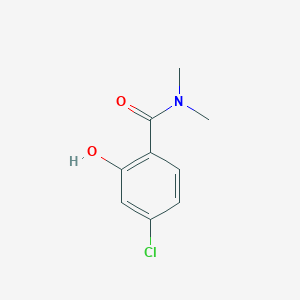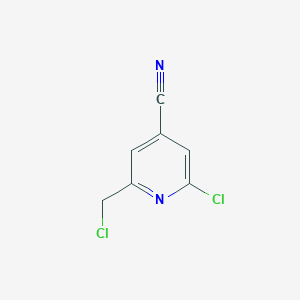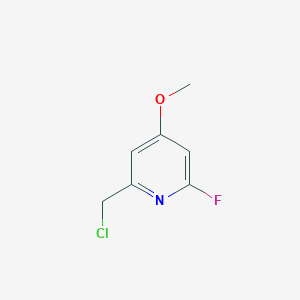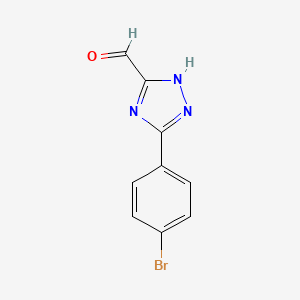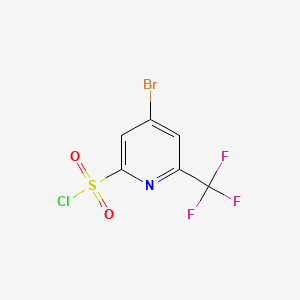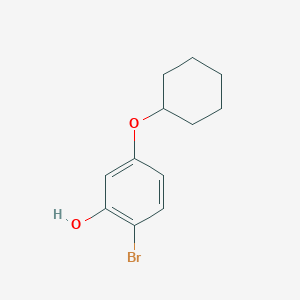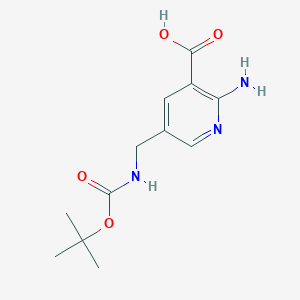![molecular formula C8H5F3INO B14846710 1-[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14846710.png)
1-[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]ethanone is a chemical compound characterized by the presence of an iodo group and a trifluoromethyl group attached to a pyridine ring
Métodos De Preparación
The synthesis of 1-[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]ethanone typically involves the introduction of the iodo and trifluoromethyl groups onto the pyridine ring. One common synthetic route includes the iodination of a trifluoromethyl-substituted pyridine derivative under specific reaction conditions. Industrial production methods may involve the use of advanced catalytic processes to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
1-[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]ethanone involves its interaction with specific molecular targets. The presence of the iodo and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects .
Comparación Con Compuestos Similares
1-[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]ethanone can be compared with other similar compounds, such as:
2-Iodo-6-(trifluoromethyl)pyridine: Shares the trifluoromethyl and iodo groups but lacks the ethanone moiety.
1-(2-(Trifluoromethyl)pyridin-4-yl)ethanone: Similar structure but without the iodo group.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C8H5F3INO |
|---|---|
Peso molecular |
315.03 g/mol |
Nombre IUPAC |
1-[2-iodo-6-(trifluoromethyl)pyridin-4-yl]ethanone |
InChI |
InChI=1S/C8H5F3INO/c1-4(14)5-2-6(8(9,10)11)13-7(12)3-5/h2-3H,1H3 |
Clave InChI |
HOUMSPBYDBWUCR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=NC(=C1)I)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Chloromethyl)-6-methoxypyridin-2-YL]ethanone](/img/structure/B14846633.png)
![1-(3,4-Dihydro-2H-benzo[B][1,4]dioxepin-7-YL)-2-mercapto-ethanone](/img/structure/B14846648.png)
